N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring, a chlorobenzoyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds. The chlorobenzoyl group is then introduced via acylation reactions, and the pyridinylmethyl group is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide include other oxazolidinone derivatives and compounds with similar functional groups, such as:
- N1-((3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-((3-(4-methylbenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzoyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-14-6-4-13(5-7-14)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-15-3-1-2-8-21-15/h1-8,16H,9-12H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHIPYLJNDFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.